molecular formula C17H17NO6 B3489098 DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE

DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE

Cat. No.: B3489098
M. Wt: 331.32 g/mol
InChI Key: IWBPHKLRXGYSCM-UHFFFAOYSA-N
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Description

DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound with a complex structure, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE typically involves the esterification of 5-aminoisophthalic acid with diethyl alcohol, followed by the introduction of the 2-furylcarbonyl group through an amidation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 5-AMINOISOPHTHALATE: A related compound with similar ester and amine functional groups.

    DIETHYL 5-[(2-NAPHTHYLSULFONYL)AMINO]ISOPHTHALATE: Another derivative with a different substituent group, offering distinct chemical properties.

Uniqueness

DIETHYL 5-[(2-FURYLCARBONYL)AMINO]ISOPHTHALATE is unique due to the presence of the 2-furylcarbonyl group, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

diethyl 5-(furan-2-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-3-22-16(20)11-8-12(17(21)23-4-2)10-13(9-11)18-15(19)14-6-5-7-24-14/h5-10H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBPHKLRXGYSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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